1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-phenoxyethan-1-one
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Overview
Description
1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-phenoxyethan-1-one is a synthetic organic compound that features a pyrazole ring, a piperidine ring, and a phenoxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-phenoxyethan-1-one typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring is often synthesized through the hydrogenation of pyridine or via cyclization reactions involving amines and aldehydes.
Coupling Reactions: The pyrazole and piperidine rings are then coupled using a suitable linker, such as a halogenated ethanone derivative, under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-phenoxyethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-phenoxyethan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure makes it a potential candidate for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mechanism of Action
The mechanism of action of 1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-phenoxyethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole and piperidine rings can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-[2-(1H-pyrazol-4-yl)piperidin-1-yl]-2-phenoxyethan-1-one: Lacks the methyl group on the pyrazole ring, which may affect its binding properties and reactivity.
1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-phenylethan-1-one: Has a phenyl group instead of a phenoxy group, potentially altering its chemical and biological properties.
Uniqueness
1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-phenoxyethan-1-one is unique due to the presence of both a pyrazole and a piperidine ring, along with a phenoxyethanone moiety. This combination of structural features provides a versatile scaffold for the development of new compounds with diverse applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-19-12-14(11-18-19)16-9-5-6-10-20(16)17(21)13-22-15-7-3-2-4-8-15/h2-4,7-8,11-12,16H,5-6,9-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLLRSZIWWBGQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCCN2C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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